molecular formula C32H47N5O5S B1663658 Wx-uk1 free base CAS No. 220355-63-5

Wx-uk1 free base

カタログ番号 B1663658
CAS番号: 220355-63-5
分子量: 613.8 g/mol
InChIキー: ISJSHQTWOHGCMM-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule . It belongs to a new class of drugs . In animal models, WX-UK1 blocks tumor cell invasion, metastasis, and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system . These systems have been shown to play a key role in metastasis and primary tumor growth of breast, gastric, colon cancer, and various other solid tumors .


Synthesis Analysis

WX-UK1 (the active metabolite of upamostat) was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki 1 uM . To identify more sensitive targets, a bioinformatic analysis of the 200 human trypsin-like serine proteases was performed . Many of these proteases play crucial roles in homeostasis and disease .


Molecular Structure Analysis

The molecular structure of WX-UK1 is C32H48ClN5O5S . The average weight is 650.28 and the monoisotopic weight is 649.3064685 .


Chemical Reactions Analysis

WX-UK1 is a potent and specific inhibitor of five human serine proteases (trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6), with Ki’s down to the low nanomolar range, 19 nM for trypsin-3 . Several of these serine proteases are known to be associated with cancer progression and metastasis .

科学的研究の応用

Inhibition of Tumor Growth and Metastasis

WX-UK1, a synthetic urokinase inhibitor, has shown promising results in suppressing rat breast cancer metastasis and reducing primary tumor growth. This derivative of 3-aminophenylalanine in the L-conformation exhibited inhibitory antiproteolytic properties. In a study, WX-UK1 selectively inhibited tumor-related proteases such as uPA, plasmin, and thrombin, demonstrating its potential as a candidate drug for treating human cancer (Setyono‐Han et al., 2005).

Inhibition of Carcinoma Cell Invasion

Another study explored WX-UK1's efficacy in inhibiting the invasive capacity of carcinoma cells. The research found a positive correlation between uPAR expression levels and invasion capacity, which could be significantly inhibited by WX-UK1. This suggests WX-UK1's potential as an adjuvant antimetastatic therapy for carcinomas (Ertongur et al., 2004).

Potential Therapeutic Applications Beyond Oncology

WX-UK1, initially identified as a urokinase inhibitor, has been revealed as a potent and specific inhibitor of human trypsin-2 and trypsin-3. This discovery opens potential new indications for WX-UK1 in oncology and other diseases, such as inflammatory digestive diseases and inflammatory lung diseases, offering new avenues for treatment (Oldenberg et al., 2018).

Clinical Trials for Metastatic Breast Cancer

作用機序

The activity of WX-UK1 at urokinase plasminogen activator receptors (uPAR) results in the inhibition of the uPA system . In animal models, WX-UK1 blocks tumor cell invasion, metastasis, and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system .

将来の方向性

WX-UK1 has potential for new indications in oncology and other diseases . As a low-nanomolar inhibitor of human trypsin-3, WX-UK1 may have potential utility in the treatment of inflammatory digestive diseases, including irritable bowel syndrome, inflammatory bowel disease, and pancreatitis . For the latter, there are currently no approved therapies .

特性

IUPAC Name

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSHQTWOHGCMM-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wx-uk1 free base

CAS RN

220355-63-5
Record name Wx-uk1 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WX-UK1 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wx-uk1 free base
Reactant of Route 2
Reactant of Route 2
Wx-uk1 free base
Reactant of Route 3
Wx-uk1 free base
Reactant of Route 4
Reactant of Route 4
Wx-uk1 free base
Reactant of Route 5
Wx-uk1 free base
Reactant of Route 6
Reactant of Route 6
Wx-uk1 free base

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。